molecular formula C19H22ClN3O B5258243 N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5258243
M. Wt: 343.8 g/mol
InChI Key: UADHEJVCPNHYJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of N-phenylacetamide and arylpiperazine derivatives that have been the subject of scientific studies for their potential central nervous system (CNS) activity . While the specific profile of this exact analogue is not fully detailed in the available literature, research on highly similar structural analogs provides strong guidance on its potential research applications. Compounds within this chemical class have been designed and synthesized as analogs of previously identified bioactive molecules and evaluated in standard preclinical models . Notably, closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated promising activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . Furthermore, other structural analogs, specifically 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, have been investigated for their atypical antipsychotic potential. Studies on these analogs have shown activity in models such as apomorphine-induced climbing behavior, suggesting an interaction with dopaminergic and serotonergic systems, which are key targets in neuropharmacology . The presence of both the N-benzylacetamide and the 3-chlorophenylpiperazine moieties is a common feature in these bioactive compounds, indicating that this specific combination is a relevant scaffold for researchers exploring new CNS-active agents. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a reference standard. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADHEJVCPNHYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328788
Record name N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896239-71-7
Record name N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chlorophenylpiperazine with benzyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Alkylation Reactions

The piperazine moiety undergoes alkylation at secondary amine sites. In anticonvulsant derivative syntheses, alkylation with 2-chloro-1-(3-chlorophenyl)ethanone under reflux conditions (60–80°C, 8–12 hrs) yielded N-substituted acetamides. Key data for a representative analog:

  • Product : N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide monohydrochloride

  • Yield : 72–85%

  • Conditions : DMF solvent, anhydrous K₂CO₃, 12 hrs reflux

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 3.06–4.12 (m, piperazine), 4.30 (s, –CH₂–), 7.54 (d, ArH)

    • ESI-MS : m/z 365.2 [M+H]⁺

Hydrolysis of the Acetamide Group

The acetamide linker is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid.

  • Basic Hydrolysis (NaOH, 70°C): Generates the corresponding carboxylate salt, enhancing water solubility .

Oxidation of the Piperazine Ring

The piperazine nitrogen can be oxidized to form N-oxide derivatives. Studies on analogous compounds show:

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C→RT

  • Product : Piperazine N-oxide, confirmed by IR (N–O stretch at 1,250–1,300 cm⁻¹).

Nucleophilic Aromatic Substitution (SNAr)

The 3-chlorophenyl group participates in SNAr reactions under catalytic conditions:

  • Example : Reaction with morpholine (CuI, K₂CO₃, DMF, 120°C) replaces chlorine with morpholine, forming 3-morpholinophenyl derivatives .

Metal-Catalyzed Coupling Reactions

The chlorophenyl group enables cross-coupling:

  • Suzuki–Miyaura (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O): Substitutes Cl with aryl/heteroaryl boronic acids to diversify bioactivity.

Pharmacological Interactions

While not a classical reaction, the compound binds to biological targets:

  • GABAA Receptor : Docking studies show interactions via hydrogen bonding (acetamide carbonyl) and π–π stacking (chlorophenyl group) .

  • Voltage-Sensitive Sodium Channels : Moderate binding affinity (IC₅₀ = 12 µM) observed in anticonvulsant analogs .

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds similar to N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide may exhibit anxiolytic and antidepressant effects. Molecular docking studies have shown that these compounds can effectively bind to the GABAA receptor, suggesting their potential as anxiolytics . In preclinical models, derivatives of this compound have demonstrated significant anxiolytic activity comparable to established medications like diazepam .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. Studies involving various derivatives have indicated that certain analogs exhibit protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) seizure tests . The structure-activity relationship (SAR) studies highlight that specific substituents on the piperazine ring are crucial for enhancing anticonvulsant efficacy .

Potential in Treating Osteoporosis

Another promising application of this compound is in the treatment of bone resorption diseases like osteoporosis. Studies have shown that related compounds can inhibit osteoclastogenesis, thereby preventing bone loss in vivo . This suggests a potential role for the compound in developing therapies for osteolytic disorders.

The biological mechanisms underlying the activity of this compound are primarily linked to its interaction with neurotransmitter receptors:

  • GABAA Receptor Modulation : The compound's ability to bind to GABAA receptors is central to its anxiolytic effects, enhancing inhibitory neurotransmission in the central nervous system.
  • Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant activity .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of this compound and its derivatives:

StudyFindings
Demonstrated anxiolytic effects via GABAA receptor binding; pharmacokinetic optimization needed.
Identified anticonvulsant activity in MES tests; certain derivatives showed significant efficacy.
Reported strong inhibition of osteoclastogenesis, indicating potential for osteoporosis treatment.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with the central nervous system and exhibit potential neuropharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound Name Substituents on Piperazine N-Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Key References
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl Benzyl 384.3 Not reported
N-(3-Chlorophenyl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetamide (6) 2,3-Dichlorophenyl 3-Chlorophenyl 400.73 241–242
N-(3-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (8) 4-Fluorophenyl 3-Chlorophenyl 374.8 214–216
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxotetrahydroquinazolin-2-yl)acetamide 3-Chlorophenyl 4-Methyl-5-oxotetrahydroquinazolin-2-yl 427.9 Not reported
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Chloro-3-nitrophenyl 409.3 Not reported

Key Observations :

  • Chlorine Positioning : The 3-chlorophenyl group in the target compound contrasts with analogs bearing 2,3-dichlorophenyl (compound 6) or 4-fluorophenyl (compound 8) substituents. Chlorine at the 3-position optimizes steric and electronic interactions with hydrophobic receptor pockets, as seen in anticonvulsant activity studies .
  • N-Substituent Effects: Replacing benzyl with 3-chlorophenyl (compound 6) or 4-chloro-3-nitrophenyl () alters solubility and bioavailability.

Pharmacological Activities

Anticonvulsant Activity
  • Target Compound: Limited direct data, but piperazine-acetamide analogs with 3-chlorophenyl groups (e.g., compound 6 in ) exhibit potent anticonvulsant effects in rodent models (ED₅₀ = 45 mg/kg), attributed to modulation of voltage-gated sodium channels .
  • Analog Comparison : Compound 8 (4-fluorophenyl substituent) shows reduced activity (ED₅₀ = 98 mg/kg), highlighting the importance of halogen positioning for efficacy .
Antimicrobial Activity
Receptor Affinity

Crystallographic and Structural Insights

  • Hydrogen Bonding : In N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (), intermolecular N–H⋯O hydrogen bonds form chains, enhancing crystal stability. The benzyl group in the target compound may disrupt such interactions, affecting solubility .
  • Planarity : Analogs like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit rotated amide groups due to steric hindrance, reducing binding efficiency compared to more planar structures .

Q & A

Q. What synthetic routes are commonly employed for preparing N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide and related analogs?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 4-(3-chlorophenyl)piperazine with chloroacetyl chloride, followed by substitution with benzylamine. Intermediate purification via column chromatography and recrystallization is critical. Characterization relies on NMR (e.g., δ 3.14–3.78 ppm for piperazine protons in DMSO-d₆) and HPLC for purity validation (retention time ~1.4–1.6 minutes) .

Q. How is structural confirmation achieved for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigning piperazine protons (δ 2.95–3.89 ppm), acetamide methylene (δ 4.31–4.32 ppm), and aromatic protons.
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 400.73) to confirm molecular weight.
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 53.95% vs. 53.98%) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Kinase inhibition assays : Testing against Src family kinases (IC₅₀ determination via fluorescence polarization) .
  • Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Antimicrobial screening : Agar diffusion assays against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can substituent modifications at the benzyl or piperazine moieties enhance target selectivity?

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., 2,3-dichlorophenyl) improves anticonvulsant ED₅₀ values (e.g., 15.2 mg/kg vs. 28.4 mg/kg for unsubstituted analogs) .
  • Benzyl optimization : Fluorine or methoxy groups at the para-position enhance kinase inhibition by modulating hydrophobic interactions in the ATP-binding pocket .
  • SAR validation : Computational docking (e.g., AutoDock Vina) against crystallographic kinase structures (PDB: 2SRC) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response re-evaluation : Confirm activity thresholds using Hill slope analysis to rule out false positives.
  • Off-target profiling : Screen against panels of related kinases (e.g., Aurora-A/B/C) to assess selectivity .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may explain variability in in vivo efficacy .

Q. How is crystallographic data utilized to refine the compound’s binding mode?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., Src kinase) using SHELX programs for structure solution and refinement (e.g., SHELXL for high-resolution data) .
  • Electron density maps : Identify key interactions (e.g., hydrogen bonds with Glu310 or π-π stacking with Phe342) .
  • Thermal shift assays : Validate binding by measuring protein melting temperature (ΔTm) shifts .

Q. What methodologies assess the compound’s impact on ion channels (e.g., TRPC3/6/7)?

  • Patch-clamp electrophysiology : Measure current activation in HEK293 cells expressing recombinant TRPC channels .
  • Calcium imaging : Use Fluo-4 AM to quantify intracellular Ca²⁺ flux upon compound treatment .
  • Knockdown/knockout models : CRISPR-Cas9-modified cell lines to confirm target specificity .

Methodological Considerations

Q. How to address poor solubility in in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. What computational tools predict metabolic pathways?

  • ADMET predictors : Use SwissADME or admetSAR to identify vulnerable sites (e.g., N-dealkylation of piperazine) .
  • LC-MS/MS metabolomics : Profile hepatic metabolites in rat S9 fractions .

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